N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine
Description
Properties
IUPAC Name |
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O/c11-9-5-8(6-13-15)1-2-10(9)14-4-3-12-7-14/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGDSWUOSFKTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)F)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substituted Benzaldehyde Synthesis
The synthesis begins with the preparation of 3-fluoro-4-imidazol-1-ylbenzaldehyde, a critical intermediate. Two primary routes are documented:
Nucleophilic Aromatic Substitution
A halogenated precursor, such as 3-fluoro-4-iodobenzaldehyde, undergoes substitution with imidazole. The reaction employs cesium carbonate in dimethylformamide (DMF) at 80–100°C, achieving moderate yields (45–60%). Palladium catalysis (e.g., Pd(OAc)₂ with dppf) enhances regioselectivity in cases where competing substitution sites exist.
Suzuki-Miyaura Coupling
For higher regiocontrol, 3-fluoro-4-bromophenylboronic acid is coupled with imidazole-1-boronic ester using PdCl₂(dppf)₂ as a catalyst. This method yields 3-fluoro-4-imidazol-1-ylbenzaldehyde in 70–75% yield under microwave-assisted conditions (100°C, 30 minutes).
Imidazole Ring Functionalization
Hydroxyimine Formation via Condensation
Schiff Base Synthesis
The aldehyde intermediate undergoes condensation with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 4–6 hours). Yields range from 60% to 85%, depending on the electron-withdrawing effects of the substituents.
Reaction Conditions:
Microwave-Assisted Optimization
Microwave irradiation (150 W, 120°C, 20 minutes) accelerates the condensation, improving yields to 90% while reducing side product formation. This method is particularly effective for electron-deficient aryl aldehydes.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexane (3:7) or gradient elution on silica gel. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, CH=N), 7.82–7.75 (m, 3H, Ar-H), 7.50 (s, 1H, imidazole-H).
-
IR : Strong absorption at 1630 cm⁻¹ (C=N stretch), 3200 cm⁻¹ (N-H stretch).
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Coupling
Competing substitution at the 2- and 4-positions of the phenyl ring is minimized using bulky bases (e.g., cesium carbonate) and low temperatures (0–5°C).
Imine Hydrolysis Prevention
Anhydrous conditions and inert atmospheres (N₂ or Ar) stabilize the hydroxyimine group against moisture-induced degradation.
Scalability and Industrial Adaptations
Chemical Reactions Analysis
Types of Reactions
N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine has shown promising results in anticancer research. Studies indicate that compounds with similar structural characteristics exhibit significant antitumor activity against various cancer cell lines. For instance, related compounds have been evaluated by the National Cancer Institute (NCI) and demonstrated effective growth inhibition rates across multiple human tumor cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the anticancer properties of related compounds, it was found that certain derivatives exhibited mean growth inhibition values of up to 50% against cancer cells. This suggests that this compound could be a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been noted for its antimicrobial properties. Research indicates that similar hydroxylamine derivatives can disrupt microbial biofilms and modulate enzyme activities crucial for bacterial survival. This positions this compound as a potential candidate for developing new antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
A comparative analysis of several compounds with structural similarities reveals that:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-(1H-Imidazol-1-yl)benzaldehyde | Imidazole ring attached to benzaldehyde | Antimicrobial |
| 3-Fluoroaniline | Fluorine-substituted aniline | Antibacterial |
| Hydroxylamine | Simple hydroxylamine structure | Reducing agent |
Other Biological Activities
Beyond its anticancer and antimicrobial effects, this compound may also interact with various biological targets, leading to diverse pharmacological effects. Its ability to modulate enzyme activities can potentially be harnessed in drug design and development.
Mechanism of Action
The mechanism of action of N-{[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The fluoro group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development .
Comparison with Similar Compounds
N-[(E)-(4-Nitrophenyl)methylidene]hydroxylamine (2g) and N-{(E)-[2-(Trifluoromethyl)phenyl]methylidene}hydroxylamine (2h)
These compounds (Fig. 1) share the hydroxamoyl imine core but differ in phenyl ring substituents. Key findings include:
- Synthesis : Both are synthesized via reaction of aryl aldehydes with hydroxylamine derivatives, using N-chlorosuccinimide (NCS) in DMF at 60°C. Yields are high (84% for 2g, 91% for 2h), indicating robustness for electron-withdrawing substituents (e.g., nitro, trifluoromethyl) .
- Molecular Properties: 2g: Molecular formula C₇H₆N₂O₃, ESI-MS m/z 166.13. 2h: Molecular formula C₈H₆F₃NO, ESI-MS m/z 189.13.
The trifluoromethyl group in 2h enhances yield, likely due to increased electrophilicity of the aldehyde intermediate.
(E)-N-{[3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine
This compound features a pyrazole core instead of imidazole. Crystallographic data reveal:
- Dihedral Angles : Between pyrazole and pendant rings (42.69°–54.49°), influencing planarity and stacking interactions.
- Hydrogen Bonding: O–H···N bonds form tetramers, while C–H···π interactions stabilize layered crystal packing .
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
Its SMILES structure highlights the role of fluorine in modulating electronic properties and bioavailability .
Data Table: Key Properties of Structural Analogs
*Inferred data due to lack of direct literature.
Substituent Effects on Reactivity and Function
- Electron-Withdrawing Groups (EWGs) : Nitro (2g) and trifluoromethyl (2h) groups increase aldehyde reactivity, improving imine formation yields . The fluorine in the target compound may similarly enhance electrophilicity.
- Heterocyclic Moieties : Imidazole (target compound) and pyrimidine () groups contribute to π-π stacking and hydrogen bonding, critical for crystal engineering or target binding in drug design .
Biological Activity
N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine, also known by its CAS number 941192-02-5, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interactions with biological targets, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₈FN₃O |
| Molecular Weight | 205.19 g/mol |
| CAS Number | 941192-02-5 |
| Synonyms | 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde oxime |
Synthesis Methods
Various synthesis methods have been explored for this compound. These include:
- Condensation Reactions : Combining hydroxylamine derivatives with substituted imidazole compounds.
- Hydroxylation : Introducing hydroxyl groups through specific reagents to enhance biological activity.
- Fluorination Techniques : Utilizing fluorinated precursors to incorporate the fluorine atom effectively.
Biological Activity
This compound exhibits a range of biological activities that make it a valuable candidate in medicinal chemistry:
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity, comparable to established antibiotics.
Enzyme Modulation
The compound has shown potential in modulating enzyme activities, particularly those involved in metabolic pathways. Its interaction with enzymes can lead to altered metabolic profiles in target organisms, which may be beneficial in therapeutic applications.
Biofilm Disruption
In studies focusing on microbial biofilms, this compound has been observed to disrupt biofilm formation. This property is crucial for treating chronic infections where biofilms protect pathogens from conventional therapies.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antibacterial Efficacy : A study reported that the compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 18 mm to 24 mm depending on concentration .
- Mechanistic Insights : Research exploring the mechanism of action revealed that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell lysis .
- In Vivo Studies : Preclinical trials indicated that the compound could reduce infection rates in animal models infected with resistant bacterial strains, showcasing its potential as a novel therapeutic agent .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 4-(1H-Imidazol-1-yl)benzaldehyde | Imidazole ring attached to benzaldehyde | Antimicrobial |
| 3-Fluoroaniline | Fluorine-substituted aniline | Antibacterial |
| Hydroxylamine | Simple hydroxylamine structure | Reducing agent, potential drug candidate |
This table illustrates that while other compounds exhibit antimicrobial properties, the unique combination of a fluorinated structure and an imidazole ring in this compound enhances its potential for diverse biological interactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3-fluoro-4-imidazol-1-ylphenyl)methylidene]hydroxylamine, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation of 3-fluoro-4-nitroaniline with hydroxylamine hydrochloride under reducing conditions. Key steps include refluxing in ethanol with sodium acetate as a base catalyst. Optimization involves adjusting pH (4.5–7.4), temperature (60–80°C), and reaction time (4–8 hours). Monitoring via HPLC ensures purity, and purification techniques like recrystallization or column chromatography are critical .
Q. How is the crystal structure of this compound determined, and what software is typically employed?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with SHELX programs (e.g., SHELXL for refinement, SHELXS for solution) for structure elucidation. Asymmetric unit analysis and hydrogen bonding patterns (e.g., O–H···N interactions) are resolved using these tools. Data collection involves synchrotron radiation or laboratory diffractometers, with CCDC deposition for validation .
Q. What are the primary metabolic pathways observed for hydroxylamine derivatives in hepatic microsomes, and how do species differences impact these pathways?
- Methodology : Incubate the compound with rat/rabbit hepatic microsomes and NADPH. Use HPLC to detect metabolites like o-aminophenol and nitroso derivatives. Species differences (e.g., rat microsomes show negligible M1 metabolite vs. rabbits) require comparative studies. Enzyme induction via β-naphthoflavone (CYP1A) or phenobarbital (CYP2B) clarifies isoform-specific pathways .
Advanced Research Questions
Q. How do CYP enzyme inductions affect the metabolic pathways of similar hydroxylamine derivatives, and what implications does this have for experimental design?
- Methodology : Pre-treat rats with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1). Quantify metabolite ratios (e.g., o-anisidine vs. o-aminophenol) via LC-MS. CYP1A induction increases oxidative metabolism 2.4-fold, necessitating controlled in vitro models to isolate enzyme contributions. Cross-species validation (rat vs. human microsomes) is critical for translational relevance .
Q. What analytical techniques are recommended to distinguish between authentic metabolites and artifacts when studying hydroxylamine derivatives?
- Methodology : Use high-resolution mass spectrometry (HRMS) and isotope-labeling to track artifact formation (e.g., N/S-containing molecules from dithionite/hydroxylamine reactions). Compare extraction methods (e.g., acidic vs. neutral pH) to suppress non-enzymatic adducts. Artifact identification requires blank controls (microsomes without NADPH) and parallel assays with synthetic standards .
Q. How can computational modeling predict the reactivity and stability of this compound under varying physiological conditions?
- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the hydroxylamine group. Molecular dynamics (MD) simulations assess stability in aqueous vs. lipid membranes. ADMET predictors (e.g., SwissADME) evaluate metabolic susceptibility. Validate with experimental data on hydrolysis rates (pH 4.5–7.4) and radical scavenging assays .
Data Contradiction Analysis
- Interspecies Metabolic Variability : shows rabbit microsomes produce M1 metabolites, while rats do not. Resolve by using humanized CYP models or recombinant enzymes to confirm relevance to human systems.
- Synthetic Byproducts : reports dehalogenation during hydrogenation with Pd/C, but switching to Raney Ni avoids this. Validate catalyst choice via LC-MS tracking of intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
